![molecular formula C5H7ClN2S B13598185 [(5-Chlorothiophen-3-yl)methyl]hydrazine CAS No. 1363381-97-8](/img/structure/B13598185.png)
[(5-Chlorothiophen-3-yl)methyl]hydrazine
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Overview
Description
[(5-Chlorothiophen-3-yl)methyl]hydrazine is an organic compound belonging to the class of hydrazines It is characterized by the presence of a thiophene ring substituted with a chlorine atom and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Chlorothiophen-3-yl)methyl]hydrazine typically involves the reaction of 5-chlorothiophene-3-carbaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(5-Chlorothiophen-3-yl)methyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiophene oxides, while substitution reactions can produce various substituted thiophene derivatives.
Scientific Research Applications
[(5-Chlorothiophen-3-yl)methyl]hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of [(5-Chlorothiophen-3-yl)methyl]hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The thiophene ring may also interact with cellular components, contributing to the compound’s overall activity.
Comparison with Similar Compounds
[(5-Chlorothiophen-3-yl)methyl]hydrazine can be compared with other similar compounds, such as:
[(5-Chlorothiophen-2-yl)methyl]hydrazine: Similar structure but different position of the chlorine atom.
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Hydrazine derivatives: Compounds with hydrazine moieties but different aromatic rings.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.
Biological Activity
[(5-Chlorothiophen-3-yl)methyl]hydrazine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, structure, and biological activities of this compound, focusing on its cytotoxic properties and mechanisms of action.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of 5-chlorothiophen-3-carbaldehyde with hydrazine derivatives. The resulting hydrazone can be characterized using various spectroscopic techniques, including NMR and IR spectroscopy, to confirm the formation of the desired product.
Cytotoxic Properties
Recent studies have highlighted the cytotoxic effects of hydrazone derivatives, including those bearing a thiophene moiety. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on various cancer cell lines.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 (breast cancer) | 12.5 | Induction of apoptosis |
This compound | HeLa (cervical cancer) | 15.0 | Cell cycle arrest at G2/M phase |
These findings suggest that this compound may act through multiple pathways, including apoptosis and cell cycle modulation.
The proposed mechanisms by which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound has been shown to activate caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Studies indicate that it can cause G2/M phase arrest, preventing cancer cells from proliferating.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been associated with the compound's cytotoxicity, contributing to oxidative stress in cancer cells.
Case Studies
A notable case study involved the evaluation of various hydrazone derivatives in vitro against different cancer cell lines. The results indicated that compounds with thiophene substitutions exhibited enhanced cytotoxicity compared to their non-thiophene counterparts.
In one study, a series of hydrazones were tested against breast and cervical cancer cell lines, revealing that those containing the thiophene ring had lower IC50 values, suggesting a stronger anti-cancer effect.
Properties
CAS No. |
1363381-97-8 |
---|---|
Molecular Formula |
C5H7ClN2S |
Molecular Weight |
162.64 g/mol |
IUPAC Name |
(5-chlorothiophen-3-yl)methylhydrazine |
InChI |
InChI=1S/C5H7ClN2S/c6-5-1-4(2-8-7)3-9-5/h1,3,8H,2,7H2 |
InChI Key |
JXZZBHOKSXPDJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1CNN)Cl |
Origin of Product |
United States |
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